ethyl 4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a fluorine atom at the 4th position and an ethyl ester group at the 6th position of the pyrrolopyrimidine ring. Pyrrolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of ethyl 4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:
Preparation of the starting material: Ethyl 2-cyano-4,4-dimethoxybutanoate is prepared by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of the pyrimidine ring: The starting material is reacted with formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
Cyclization: The intermediate is cyclized to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Fluorination and esterification:
Chemical Reactions Analysis
Ethyl 4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include halogenating agents, reducing agents, and hydrolyzing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a kinase inhibitor, making it a candidate for cancer research.
Medicine: Its derivatives have been investigated for their anticancer and antimicrobial activities.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. As a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can be compared with other pyrrolopyrimidine derivatives, such as:
- Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate .
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide .
- Pyrazolo[3,4-d]pyrimidine derivatives .
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications. This compound is unique due to the presence of the fluorine atom, which can enhance its binding affinity and selectivity for specific targets .
Properties
Molecular Formula |
C9H8FN3O2 |
---|---|
Molecular Weight |
209.18 g/mol |
IUPAC Name |
ethyl 4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H8FN3O2/c1-2-15-9(14)6-3-5-7(10)11-4-12-8(5)13-6/h3-4H,2H2,1H3,(H,11,12,13) |
InChI Key |
QJCAWLHGIRSQFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=CN=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.